molecular formula C15H13N3S B1270495 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 93378-56-4

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1270495
CAS No.: 93378-56-4
M. Wt: 267.4 g/mol
InChI Key: LALVKWMNBBEACB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, this compound has been shown to interact with metalloproteins, affecting their function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. The compound binds to the active sites of enzymes, particularly those with metal cofactors, through its thiol group. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities. At high doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux. The compound’s metabolism can also influence the levels of key metabolites, such as glutathione, which plays a role in cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Mechanism of Action

The mechanism of action of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:

Properties

IUPAC Name

3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVKWMNBBEACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355484
Record name 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93378-56-4
Record name 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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